

A Technical Guide to SMILES Notation for Cyclopentanecarboxamide Derivatives

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Compound of Interest

Compound Name: *Cyclopentanecarboxamide*

Cat. No.: *B1346233*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Simplified Molecular Input Line Entry System (SMILES) notation, with a specific focus on its application to **cyclopentanecarboxamide** and its derivatives. This document is intended for professionals in the fields of chemistry, pharmacology, and drug discovery who utilize computational tools for molecular representation and analysis.

Introduction to SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a method for representing chemical structures using short ASCII strings.^{[1][2]} It is a linear notation that encodes the molecular graph of a compound, making it easily readable by both humans and computers.^[3] SMILES is widely used in chemical databases, machine learning for property prediction, cheminformatics for substructure searching, and high-throughput virtual screening in drug discovery.^[1]

Core Principles of SMILES:

- Atoms: Atoms are represented by their standard elemental symbols. The "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets, and hydrogens are typically implied to satisfy valence rules.^{[4][5]} For example, C represents methane (CH₄), and O represents water (H₂O).^[3] All other elements must be enclosed in square brackets, such as [Fe] for iron.^[4]

- Bonds: Single bonds are implied by adjacency in the SMILES string. Double bonds are represented by =, triple bonds by #, and aromatic bonds by :.[2]
- Branches: Branches off a main chain are indicated by enclosing them in parentheses ().[3] For example, isopropanol is written as CC(C)O.
- Rings: Cyclic structures are represented by breaking one bond in each ring. The atoms connected by the broken bond are then followed by the same digit to indicate the ring closure.[2][3] For instance, cyclohexane is written as C1CCCCC1.[3]
- Stereochemistry: The configuration around double bonds and chiral centers can be specified. Forward / and backward \ slashes are used for E/Z isomerism of double bonds. The @ and @@ symbols are used to denote the stereochemistry of tetrahedral centers (R/S configuration).[1][4][5]

SMILES for Cyclopentanecarboxamide and Its Derivatives

Cyclopentanecarboxamide serves as the core scaffold. Its structure consists of a five-membered cyclopentane ring attached to a carboxamide group.

The SMILES for the parent **Cyclopentanecarboxamide** is C1CCC(C1)C(=O)N.[6][7]

Let's break this down:

- C1CCCC1: This represents the cyclopentane ring. The first carbon is labeled with the digit 1, and the chain of carbons continues until the last carbon connects back to the first one, indicated by the closing digit 1.
- (...): The parentheses indicate that the group inside is a branch attached to the preceding atom of the main ring structure.
- C(=O)N: This is the carboxamide group (-CONH₂). The carbon is double-bonded to an oxygen (=O) and single-bonded to a nitrogen (N).

Derivatives are formed by adding substituents to this core structure. The following table summarizes the SMILES notation for several **Cyclopentanecarboxamide** derivatives, along

with other key identifiers.

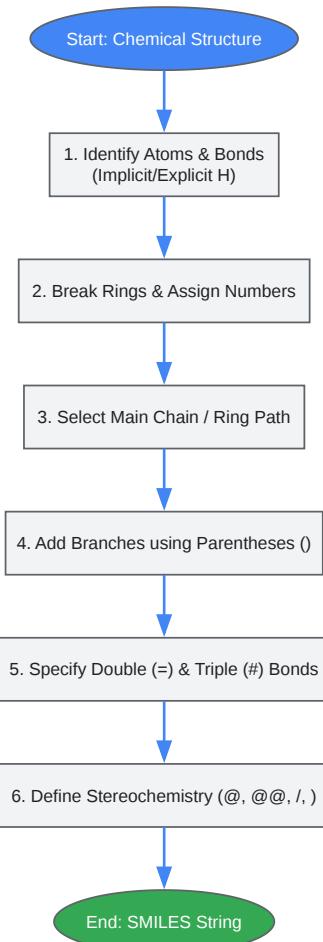
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Canonical SMILES String
Cyclopentanecarboxamide	C6H11NO	113.16	C1CCC(C1)C(=O)N[6]
1-Aminocyclopentanecarboxamide	C6H12N2O	128.17	C1CCC(C1)(C(=O)N)N[8]
cis-3-Hydroxycyclopentanecarboxamide	C6H11NO2	129.16	C1CC(CC1C(=O)N)O[9]
N-Ethyl-N-methylcyclopentanecarboxamide	C9H17NO	155.24	CCN(C)C(=O)C1CCC(C1)[10]
N-Phenylcyclopentanecarboxamide	C12H15NO	189.25	C1CCC(C1)C(=O)Nc2cccc2
1-(3-Thienyl)cyclopentanecarboxamide	C10H13NOS	195.28	C1CC(C1)(C(=O)N)c2ccsc2[11]

Logical and Experimental Workflows

Visualizing workflows is crucial for understanding the processes in chemical research. Below are Graphviz diagrams illustrating key logical and experimental pathways related to **Cyclopentanecarboxamide** derivatives.

Logical Workflow for SMILES Generation

This diagram outlines the systematic process of converting a chemical structure into its corresponding SMILES string.

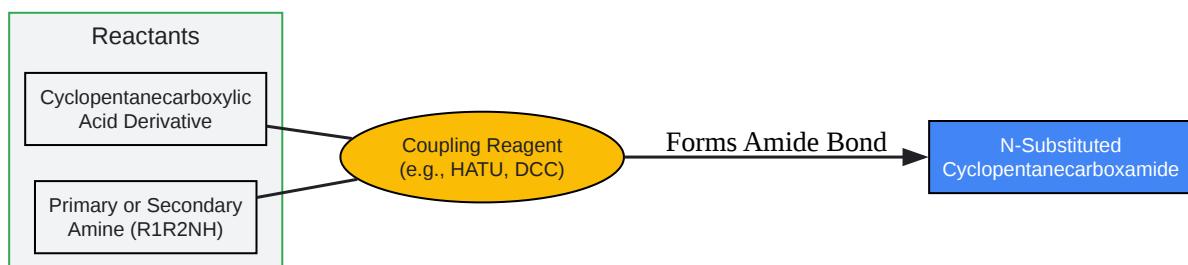


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Caption: Logical workflow for generating a SMILES string from a chemical structure.

General Synthesis Pathway: Amide Coupling

This diagram illustrates a common synthetic route for producing **Cyclopentanecarboxamide** derivatives through the coupling of a carboxylic acid with an amine.



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Caption: General reaction scheme for the synthesis of N-substituted carboxamides.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of chemical and pharmaceutical research. The following sections outline generalized protocols for the synthesis and characterization of **Cyclopentanecarboxamide** derivatives, based on established chemical literature.

A. General Procedure for Synthesis via Amide Coupling

This method is adapted from standard organic synthesis procedures for forming amide bonds, a key reaction in creating many of the derivatives listed above.[12]

- **Reactant Preparation:** In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the selected cyclopentane carboxylic acid derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
- **Addition of Amine:** Add the desired primary or secondary amine (1.1 equivalents) to the solution.
- **Coupling Agent:** Add a suitable amide coupling reagent (e.g., HATU, HOBT/EDC, or DCC) (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography

on silica gel to yield the final carboxamide derivative.

B. General Characterization Protocols

After synthesis and purification, the identity and purity of the compounds must be confirmed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d6) in an NMR tube.
 - Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS).[\[12\]](#)
 - Analysis: Analyze the spectra to confirm the presence of characteristic peaks corresponding to the cyclopentane ring protons, amide proton(s), and any substituents.
- Mass Spectrometry (MS):
 - Method: Utilize High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the accurate mass of the synthesized compound.[\[12\]](#)
 - Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental composition and molecular formula of the target molecule.

Role in Drug Discovery

Cyclopentane rings are valuable structural motifs in medicinal chemistry. They can serve as core scaffolds or as appendages that occupy hydrophobic pockets in biological targets like enzymes or receptors.[\[13\]](#) The constrained "envelope" conformation of the cyclopentane ring can offer advantages in molecular design by reducing conformational flexibility and improving binding affinity.[\[13\]](#)

Numerous approved drugs contain a cyclopentane moiety, highlighting its importance.[\[13\]](#) Derivatives of **cyclopentanecarboxamide** have been investigated for a range of biological

activities, including as antagonists for chemokine receptors (e.g., CCR2) and as inhibitors of voltage-gated sodium channels (e.g., NaV1.7), which are targets for inflammatory diseases and pain, respectively.[14][15] The carboxamide group itself is a key pharmacophore, capable of forming critical hydrogen bonds with biological targets. The continued exploration of this chemical space is a promising avenue for the discovery of novel therapeutics.[16]

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